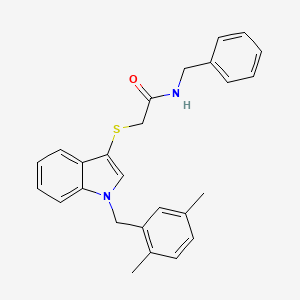

![molecular formula C11H14ClN3O B2419879 7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride CAS No. 2034588-29-7](/img/structure/B2419879.png)

7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule, likely belonging to the class of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as Michael addition-type reactions . In these reactions, an amino group of the amino-pyrimidine attacks the active CC double bond of an enaminone, resulting in the elimination of a dimethylamine molecule .Chemical Reactions Analysis

As mentioned in the synthesis analysis, similar compounds often undergo Michael addition-type reactions . The exact reactions that this specific compound would undergo would depend on its precise molecular structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Similar compounds often have properties typical of organic molecules, such as being solid at room temperature and being soluble in organic solvents .Applications De Recherche Scientifique

- Safety Considerations : However, due to paradoxical pathway activation, it is contraindicated for treating cancer patients with a BRAF wild-type background, including those with KRAS or NRAS mutations .

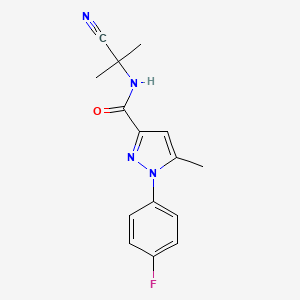

Influenza Virus RNA Polymerase Inhibition

Compound 20, derived from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold (which includes LY3009120), shows promise in inhibiting influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This property makes it a potential candidate for antiviral drug development .

Cytotoxic Activity Against Cancer Cells

LY3009120 exhibits cytotoxic activity against various cancer cell lines:

These findings suggest its potential as an anti-cancer agent .

Safety and Hazards

Orientations Futures

Mécanisme D'action

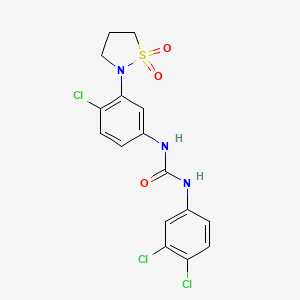

Target of Action

The primary target of this compound is the RAF protein family , which includes ARAF, BRAF, and CRAF . These proteins play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell division, differentiation, and secretion .

Mode of Action

The compound acts as a pan-RAF inhibitor , meaning it can inhibit all members of the RAF family . It binds to these proteins, preventing them from activating the downstream MEK-ERK pathway . This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation .

Biochemical Pathways

The compound primarily affects the RAS-RAF-MEK-ERK pathway . By inhibiting RAF proteins, it prevents the activation of MEK and subsequently ERK, two kinases in the pathway . This disruption can lead to the arrest of cell division and potentially induce apoptosis, the process of programmed cell death .

Pharmacokinetics

This property can enhance its bioavailability, allowing it to reach its intracellular targets effectively .

Result of Action

The compound’s action leads to the inhibition of RAF-dependent cell proliferation . In cancer cell cultures, it has shown to inhibit cell growth . In a preclinical model, it exhibited anti-tumor efficacy .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the presence of certain mutations in the RAF or RAS genes can affect its efficacy . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

Propriétés

IUPAC Name |

7-methyl-2-(methylaminomethyl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8-3-4-10-13-9(6-12-2)5-11(15)14(10)7-8;/h3-5,7,12H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIRJQVNUUYVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=CC2=O)CNC)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2419798.png)

![Methyl 6-(3-(phenylthio)propanoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2419799.png)

![2-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2419801.png)

![2-[2-(1,3-Benzothiazol-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2419802.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2419810.png)

![N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2419813.png)